N-benzyl-6-methoxy-1H-benzimidazol-2-amine N-benzyl-6-methoxy-1H-benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 233605-86-2
VCID: VC7128989
InChI: InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18)
SMILES: COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3
Molecular Formula: C15H15N3O
Molecular Weight: 253.305

N-benzyl-6-methoxy-1H-benzimidazol-2-amine

CAS No.: 233605-86-2

Cat. No.: VC7128989

Molecular Formula: C15H15N3O

Molecular Weight: 253.305

* For research use only. Not for human or veterinary use.

N-benzyl-6-methoxy-1H-benzimidazol-2-amine - 233605-86-2

Specification

CAS No. 233605-86-2
Molecular Formula C15H15N3O
Molecular Weight 253.305
IUPAC Name N-benzyl-6-methoxy-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18)
Standard InChI Key FCZYEMULQHPPMD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

N-Benzyl-6-methoxy-1H-benzimidazol-2-amine has the molecular formula C₁₅H₁₅N₃O and a molecular weight of 253.299 g/mol. Its structure comprises a benzimidazole ring system fused with a benzene ring, where the 6-position is substituted with a methoxy (-OCH₃) group, and the 2-amino group is N-benzylated (Fig. 1). The benzyl group introduces steric bulk and lipophilicity, which can influence binding interactions in biological systems .

Table 1: Physicochemical Properties of N-Benzyl-6-methoxy-1H-benzimidazol-2-amine

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point471.4 ± 47.0 °C (760 mmHg)
Flash Point238.9 ± 29.3 °C
Vapor Pressure0.0 ± 1.2 mmHg (25°C)
LogP (Partition Coefficient)3.09
Refractive Index1.705

The compound’s logP value of 3.09 indicates moderate lipophilicity, suggesting reasonable membrane permeability, a critical factor in drug design . Its low vapor pressure and high boiling point reflect stability under standard conditions, making it suitable for laboratory handling.

Synthetic Methodologies

Regioselective Alkylation Strategies

Alternative routes involve regioselective alkylation of benzimidazolone precursors. For example, 5-methoxy-6-nitro-benzimidazol-2-one can undergo alkylation at the N1 position using benzyl halides in the presence of NaH/DMF (Fig. 2) . The nitro group is subsequently reduced to an amine via catalytic hydrogenation (10% Pd/C), followed by cyclization with carbonyl diimidazole (CDI) to yield the target compound. This approach emphasizes the importance of protecting group strategies and regiochemical control to avoid N3 alkylation, which diminishes bioactivity .

Research Gaps and Future Directions

  • Synthetic Optimization: Current methods require validation for N-benzyl-6-methoxy-1H-benzimidazol-2-amine. Scaling reactions to industrial levels and improving regioselectivity remain challenges.

  • Biological Profiling: In vitro and in vivo studies are needed to assess pharmacokinetics, toxicity, and therapeutic efficacy.

  • Computational Modeling: Density functional theory (DFT) could predict reactivity patterns and guide derivative design.

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